molecular formula C9H10N4 B2812091 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine CAS No. 1220709-84-1

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine

Cat. No. B2812091
CAS RN: 1220709-84-1
M. Wt: 174.207
InChI Key: HZWIOEKXUOUSOH-UHFFFAOYSA-N
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Description

“1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would include a pyrazole ring attached to a pyridine ring. The presence of nitrogen in these rings would make the compound a potential hydrogen bond donor and acceptor .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, pyrazole and pyridine compounds are known to undergo various chemical reactions. For example, pyrazoles can react with electrophiles at the 3-position . Pyridines can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of nitrogen in the pyrazole and pyridine rings could potentially increase the compound’s polarity .

Scientific Research Applications

Synthesis and Characterization

1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine and its derivatives have been extensively studied for their chemical synthesis, characterization, and potential applications in various fields of scientific research. The compound's ability to undergo various chemical reactions makes it a valuable entity for the synthesis of more complex molecules.

For example, the synthesis and characterization of pyrazole derivatives, including this compound, have been explored to identify antitumor, antifungal, and antibacterial pharmacophore sites. These compounds have been characterized using FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography, revealing insights into their structure and potential biological activities (Titi et al., 2020).

Molecular Structures and Polymorphism

Research has also delved into the molecular structures and polymorphism of derivatives of this compound. Structural characterization of polymorphs and derived compounds through crystallography provides insights into their molecular arrangements and potential applications in materials science and pharmacology (Böck et al., 2020).

Fluorescent Sensors

The compound's derivatives serve as fluorescent sensors for detecting inorganic cations in polar solvents, showcasing its utility in analytical chemistry and environmental monitoring. These applications are based on the compound's ability to undergo electron transfer processes, which are modulated upon complexation with cations, leading to changes in fluorescence properties (Mac et al., 2010).

Catalyzed Syntheses

Further research has focused on the catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting the compound's role in facilitating chemical transformations. These syntheses often employ green chemistry principles, such as using recyclable materials or environmentally benign conditions, to prepare heterocyclic compounds with potential pharmacological activities (Polo et al., 2017).

Biomedical Applications

The exploration of biomedical applications of this compound derivatives is a significant area of research. These compounds have been investigated for their potential in drug development, particularly in targeting specific biological pathways and diseases. The synthesis and evaluation of these derivatives aim to identify novel therapeutic agents with improved efficacy and safety profiles (Donaire-Arias et al., 2022).

properties

IUPAC Name

1-methyl-3-pyridin-2-ylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-7(10)9(12-13)8-4-2-3-5-11-8/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWIOEKXUOUSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220709-84-1
Record name 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine
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